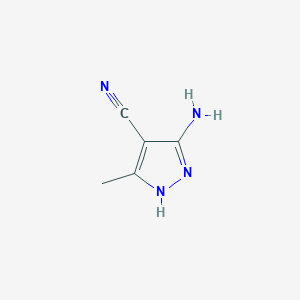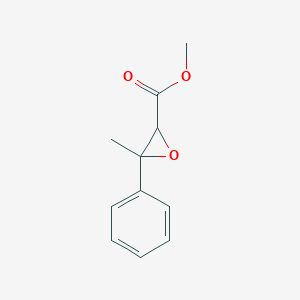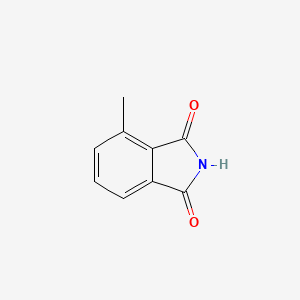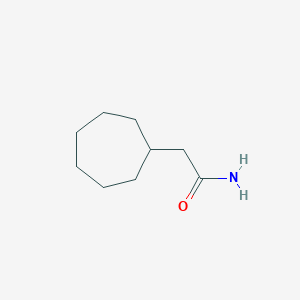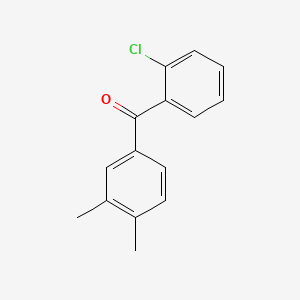
2-Chloro-3',4'-dimethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3’,4’-dimethylbenzophenone is a chemical compound with the molecular formula C15H13ClO and a molecular weight of 244.72326 . Its IUPAC name is (2-chlorophenyl)-(3,4-dimethylphenyl)methanone .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3’,4’-dimethylbenzophenone consists of a benzophenone core, which is a conjugated system of two benzene rings connected by a carbonyl group. This compound also has a chlorine atom attached to one of the benzene rings and two methyl groups attached to the other .Aplicaciones Científicas De Investigación
Catalyst in Organic Synthesis
2-Chloro-3',4'-dimethylbenzophenone has been investigated for its role as a precursor or intermediate in organic synthesis reactions. One study explored the Friedel-Crafts benzoylation of p-xylene using clay-supported catalysts to produce derivatives like 2,5-dimethylbenzophenone. This compound is extensively used as a UV light stabilizer in plastics, cosmetics, and films. The research highlighted an innovative approach to benzoylation reactions, which could potentially improve the efficiency and environmental sustainability of producing such important chemical stabilizers (Yadav, Asthana, & Kamble, 2003).
Electrochemical Sensors
Another application involves the development of electrochemical sensors. Research on the determination of 2-phenylphenol, a water pollutant, utilized nano-Fe3O4/ionic liquid paste electrodes for enhanced detection. This work demonstrates the potential for using 2-Chloro-3',4'-dimethylbenzophenone derivatives in constructing sensitive and selective sensors for environmental monitoring, showcasing the compound's role in advancing analytical chemistry techniques (Karimi-Maleh et al., 2019).
Photophysical Studies
The compound has also been subject to photophysical studies, such as the investigation of fast reactions of triplet states and radicals under photolysis. These studies provide insights into the mechanisms of photo-induced chemical reactions, contributing to the broader understanding of photochemistry and its applications in materials science and photostabilization processes (Levin, Sul’timova, & Chaikovskaya, 2005).
Material Synthesis
Furthermore, 2-Chloro-3',4'-dimethylbenzophenone has been explored in the synthesis of materials with specific properties. For instance, the electrochemical reduction and carboxylation of halobenzophenones could lead to new materials with potential applications in organic electronics or as intermediates in further synthetic pathways (Isse et al., 2002).
Advanced Chemical Transformations
Innovative chemical transformations involving 2-Chloro-3',4'-dimethylbenzophenone derivatives have been reported, such as oxidative migration reactions mediated by metal centers. These studies not only expand the chemical repertoire of benzophenone derivatives but also open new avenues for the development of catalytic processes and the synthesis of novel compounds (Acharyya et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
(2-chlorophenyl)-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSUZDCWVXTKIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641755 |
Source


|
| Record name | (2-Chlorophenyl)(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3',4'-dimethylbenzophenone | |
CAS RN |
34701-99-0 |
Source


|
| Record name | (2-Chlorophenyl)(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

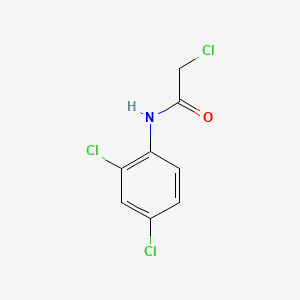
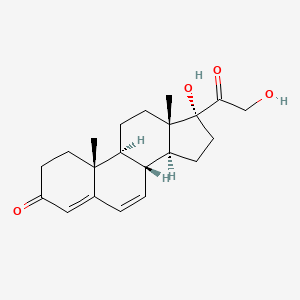


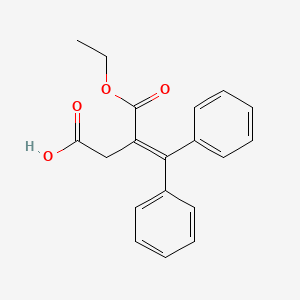
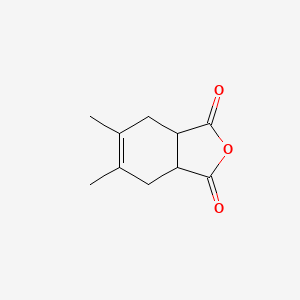
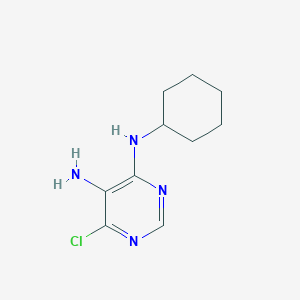
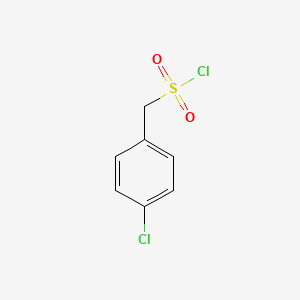
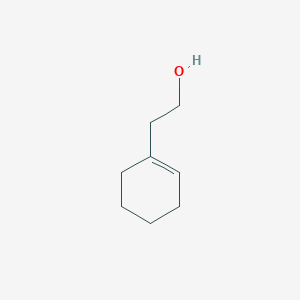
![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)
